3-Amino-5-hydroxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

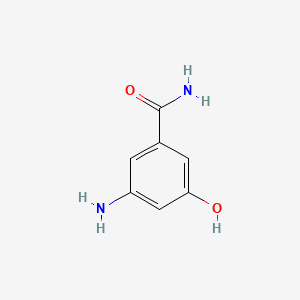

3-Amino-5-hydroxybenzamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a hydroxyl group at the fifth position on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-hydroxybenzamide typically involves the following steps:

Nitration: Benzamide is first nitrated to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

化学反応の分析

Types of Reactions: 3-Amino-5-hydroxybenzamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino or hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

生物活性

3-Amino-5-hydroxybenzamide (AHBA) is a naturally occurring amino acid that plays a crucial role in the biosynthesis of various antibiotics, particularly the ansamycin class, which includes well-known compounds like rifamycin and geldanamycin. This article explores the biological activity of AHBA, focusing on its biosynthetic pathways, pharmacological properties, and therapeutic potential.

Biosynthesis of this compound

The biosynthetic pathway of AHBA is complex and primarily involves the aminoshikimate pathway. AHBA is synthesized from shikimic acid through a series of enzymatic reactions. The key enzyme involved in this process is AHBA synthase, which catalyzes the conversion of 5-deoxy-5-aminodehydroshikimic acid to AHBA. This enzyme operates as a homodimer, with each subunit contributing to the active site necessary for catalysis .

Key Steps in Biosynthesis:

- Formation of Kanosamine : The pathway begins with the formation of kanosamine from glucose.

- Conversion to 1-Deoxy-1-imino-erythrose 4-phosphate : Kanosamine is phosphorylated and converted into a precursor.

- AHBA Formation : The final steps involve multiple enzymatic transformations leading to the production of AHBA.

Pharmacological Properties

AHBA exhibits several pharmacological activities that underline its importance in medicinal chemistry.

Antimicrobial Activity

AHBA acts as a precursor in the biosynthesis of ansamycins, which possess significant antimicrobial properties. These compounds are effective against a range of bacterial infections, including those caused by resistant strains . The incorporation of AHBA into antibiotic production systems has been shown to enhance yields significantly, indicating its role as a critical intermediate in antibiotic biosynthesis .

Anticancer Properties

Research has demonstrated that AHBA derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from AHBA can inhibit the proliferation of human lung cancer cells (A-549) and breast cancer cells (MCF-7) in vitro . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Studies

- Rifamycin Biosynthesis : A study reconstituted the biosynthetic pathway for rifamycin B using engineered Escherichia coli strains capable of synthesizing AHBA. This approach highlighted how modifying metabolic pathways can enhance antibiotic production .

- Antibiotic Yield Enhancement : In fermentation processes, supplementing media with AHBA has been shown to increase the yield of mitomycin and other ansamycins by 2 to 4 times compared to controls lacking this amino acid .

Research Findings

Recent research emphasizes the potential applications of AHBA beyond its role in antibiotic synthesis:

- Neuroprotective Effects : Some studies suggest that derivatives of AHBA may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by crossing the blood-brain barrier effectively .

- Immunomodulatory Effects : There is emerging evidence that AHBA can modulate immune responses, making it a candidate for developing new immunotherapeutic agents .

科学的研究の応用

Biosynthesis of Antibiotics

Role in Ansamycin Production

3-Amino-5-hydroxybenzamide is a crucial precursor in the biosynthesis of ansamycin antibiotics, such as rifamycin. The compound is synthesized through the aminoshikimate pathway, which involves several enzymatic reactions that convert simple precursors into complex antibiotic structures. The terminal enzyme in this pathway, 3-amino-5-hydroxybenzoic acid synthase, catalyzes the formation of AHBA from 5-deoxy-5-amino-3-dehydroshikimic acid .

Mechanism of Action

The biosynthetic pathway for AHBA involves a series of steps where kanosamine is phosphorylated and converted into various intermediates before yielding AHBA. This compound then serves as a starter unit for polyketide assembly, ultimately contributing to the formation of the macrolactam ring characteristic of ansamycins .

Microbial Fermentation

Enhancing Antibiotic Yields

In industrial settings, the addition of this compound to fermentation media has been shown to significantly enhance the production of antibiotics. Studies indicate that supplementing fermentation processes with AHBA can increase yields by 2 to 4 times for antibiotics such as mitomycin and actinomycin . This enhancement is attributed to AHBA's role as a biosynthetic precursor and its ability to stimulate microbial metabolism.

Microbial Strains Used

Common microbial strains utilized for producing AHBA include Amycolatopsis mediterranei and various species of Streptomyces. Genetic engineering techniques are often employed to optimize these strains for higher yields of AHBA and the antibiotics derived from it .

Therapeutic Potential

Research on Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of compounds related to this compound. For instance, formulations containing similar structures have shown promise in treating neuropsychological disorders by modulating stress-related pathways in animal models . While direct research on AHBA's therapeutic effects is limited, its biochemical properties suggest potential applications in neuropharmacology.

Preparation Methods

Synthesis and Industrial Production

The synthesis of this compound typically involves microbial fermentation processes or chemical synthesis routes. The aminoshikimate pathway is primarily used for biological synthesis, while chemical methods may involve nitro reduction techniques .

Environmental Considerations

Recent advancements have focused on developing environmentally friendly synthesis methods that reduce waste and improve yield. For example, using specific catalysts during the synthesis process can minimize environmental impact while maintaining high product quality .

Summary of Research Findings

Enhanced Antibiotic Production

A notable case study highlighted the effect of adding this compound during the fermentation process for mitomycin production. Researchers observed a 2 to 4-fold increase in yields compared to control groups lacking AHBA supplementation. This underscores the compound's dual role as both a precursor and an enhancer of antibiotic production efficiency.

特性

IUPAC Name |

3-amino-5-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,8H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYPKVMAPRVKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665591 |

Source

|

| Record name | 3-Amino-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176442-22-1 |

Source

|

| Record name | 3-Amino-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。